3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL
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Overview
Description
Preparation Methods
The synthesis of 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL involves several steps. One common method includes the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one using phosphorous oxychloride in the presence of trimethylamine to give the chlorinated derivative . This derivative is then subjected to further reactions to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been evaluated for its inhibitory effects on essential cancer targets such as EGFR and VGFR2 . Beyond cancer research, it may also have applications in antimicrobial and antifungal studies .
Mechanism of Action
The mechanism of action of 3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this target, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share a similar core structure but may differ in their substituents and overall biological activity
Properties
Molecular Formula |
C14H15N5O |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H15N5O/c20-8-4-7-15-13-12-9-18-19(14(12)17-10-16-13)11-5-2-1-3-6-11/h1-3,5-6,9-10,20H,4,7-8H2,(H,15,16,17) |
InChI Key |
XSZAJLGUXSJZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCO |
Origin of Product |
United States |
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